tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane
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Overview
Description
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is a complex organosilicon compound. It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a dioxaborolane moiety. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate boronic ester. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: The dioxaborolane moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation yields silanols, reduction yields silanes, and substitution reactions yield various substituted silanes .
Scientific Research Applications
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for hydroxyl and amino groups in peptide synthesis.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane involves the interaction of its silicon and boron moieties with various molecular targets. The silicon moiety can form stable bonds with carbon, oxygen, and nitrogen atoms, while the boron moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions enable the compound to act as a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane
- tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
- tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)oxy)silane
Uniqueness
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is unique due to its specific combination of silicon and boron moieties, which provides it with distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C16H33BO3Si |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane |
InChI |
InChI=1S/C16H33BO3Si/c1-13(11-12-18-21(9,10)14(2,3)4)17-19-15(5,6)16(7,8)20-17/h1,11-12H2,2-10H3 |
InChI Key |
IGIZCTTUZKKHNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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